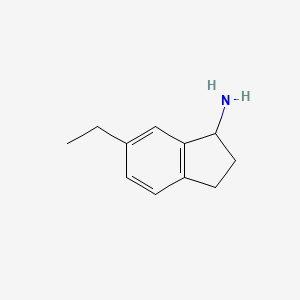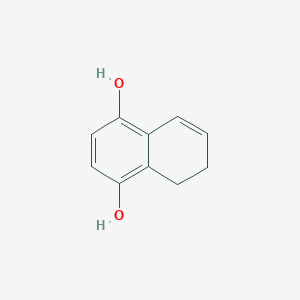
5,6-Dihydronaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydronaphthalene-1,4-diol is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a dihydro structure at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1,4-diol typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dibromo-1,4-naphthoquinone using (trimethylsilyl)acetylene in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . The reaction mixture is then treated with ammonium chloride (NH4Cl) and extracted with ether to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
5,6-Dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5,6-Dihydronaphthalene-1,4-diol involves its interaction with various molecular targets. For instance, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxynaphthalene: Another naphthalene derivative with hydroxyl groups at the 1 and 2 positions.
1,4-Naphthalenediol: A naphthalene derivative with hydroxyl groups at the 1 and 4 positions but without the dihydro structure.
Uniqueness
5,6-Dihydronaphthalene-1,4-diol is unique due to its specific dihydro structure at the 5 and 6 positions, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5,6-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2 |
InChI Key |
FLXHWBQFTUIUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


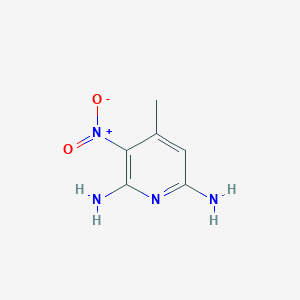

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

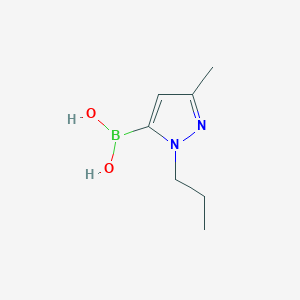
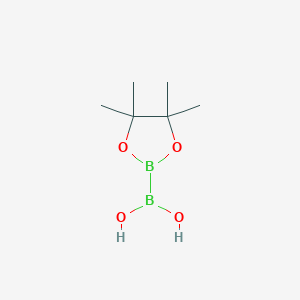

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)



![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)

